molecular formula C18H17N3O6S B2452098 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896268-72-7

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2452098
M. Wt: 403.41
InChI Key: VPKGITDGBUWPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The molecule also contains a benzamide group and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the benzamide group, and the methylsulfonyl group. The presence of these groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might contribute to its stability, while the dimethoxyphenyl group could influence its solubility .

Scientific Research Applications

Crystal Structure and Biological Studies :Research by Karanth et al. (2019) on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones revealed their synthesis, characterization, and biological activities, including antioxidant and antibacterial properties. These compounds, characterized by spectral studies and crystal X-ray diffraction, showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, underscoring their potential in developing new antimicrobial agents (Karanth et al., 2019).

Anticancer Evaluation :Ravinaik et al. (2021) designed and synthesized a series of N-substituted benzamides incorporating the 1,3,4-oxadiazol moiety, evaluated for their anticancer activity against various cancer cell lines. These compounds showed moderate to excellent anticancer activities, highlighting the significance of the 1,3,4-oxadiazol structure in developing novel anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Anti-Proliferative Activities :Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and evaluated their in vitro antimicrobial and anti-proliferative activities. The compounds displayed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, indicating their potential in antimicrobial and cancer therapy research (Al-Wahaibi et al., 2021).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-12-8-11(9-13(10-12)26-2)17-20-21-18(27-17)19-16(22)14-6-4-5-7-15(14)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKGITDGBUWPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylsulfonyl)benzamide

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